molecular formula C11H20 B14237564 1-Methyl-3-(2-methylpropyl)cyclohex-1-ene CAS No. 399566-02-0

1-Methyl-3-(2-methylpropyl)cyclohex-1-ene

Cat. No.: B14237564
CAS No.: 399566-02-0
M. Wt: 152.28 g/mol
InChI Key: LKLHOBBPUDWOTB-UHFFFAOYSA-N
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Description

1-Methyl-3-(2-methylpropyl)cyclohex-1-ene is an organic compound with the molecular formula C10H18. It is a derivative of cyclohexene, featuring a methyl group and a 2-methylpropyl group as substituents. This compound is part of the broader class of cycloalkenes, which are known for their diverse chemical reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-(2-methylpropyl)cyclohex-1-ene can be synthesized through several methods. One common approach involves the alkylation of cyclohexene with isobutyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding diene or the use of transition metal catalysts to facilitate the alkylation process. These methods are optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(2-methylpropyl)cyclohex-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Hydrogenation of the compound in the presence of a palladium catalyst can yield the saturated cyclohexane derivative.

    Substitution: Halogenation reactions, such as bromination or chlorination, can occur at the double bond, leading to the formation of dihalogenated products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Bromine (Br2), chlorine (Cl2)

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated cyclohexane derivatives

    Substitution: Dihalogenated cyclohexenes

Scientific Research Applications

1-Methyl-3-(2-methylpropyl)cyclohex-1-ene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: The compound is utilized in the production of specialty chemicals, fragrances, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(2-methylpropyl)cyclohex-1-ene involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the double bond, which can participate in electrophilic addition reactions. The methyl and 2-methylpropyl groups influence the compound’s steric and electronic properties, affecting its reactivity and interaction with other molecules.

Comparison with Similar Compounds

  • 1-Methylcyclohexene
  • 3-Methylcyclohexene
  • 4-Methylcyclohexene

Comparison: 1-Methyl-3-(2-methylpropyl)cyclohex-1-ene is unique due to the presence of both a methyl and a 2-methylpropyl group, which confer distinct steric and electronic effects compared to its simpler counterparts. These substituents can significantly influence the compound’s reactivity, making it suitable for specific applications where other methylcyclohexenes may not be as effective.

Properties

CAS No.

399566-02-0

Molecular Formula

C11H20

Molecular Weight

152.28 g/mol

IUPAC Name

1-methyl-3-(2-methylpropyl)cyclohexene

InChI

InChI=1S/C11H20/c1-9(2)7-11-6-4-5-10(3)8-11/h8-9,11H,4-7H2,1-3H3

InChI Key

LKLHOBBPUDWOTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(CCC1)CC(C)C

Origin of Product

United States

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